![molecular formula C15H14ClNO3 B12626359 5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with a 4-chlorophenyl group, a methoxy group, two methyl groups, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1,3-dimethyl-2-methoxybenzene followed by the introduction of the 4-chlorophenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylmethoxybenzene: Lacks the nitro and methyl groups, resulting in different chemical properties.
1,3-Dimethyl-2-nitrobenzene: Lacks the 4-chlorophenyl and methoxy groups, affecting its reactivity and applications.
2-Nitroanisole: Contains a nitro group and a methoxy group but lacks the 4-chlorophenyl and methyl groups.
Uniqueness
5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H14ClNO3 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C15H14ClNO3/c1-10-7-14(8-11(2)15(10)17(18)19)20-9-12-3-5-13(16)6-4-12/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
SXGOXBFQCAXMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


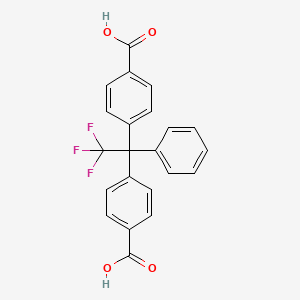
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)
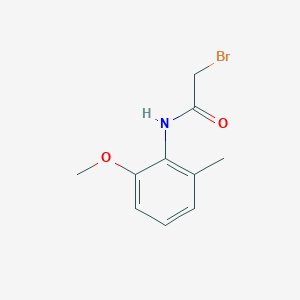
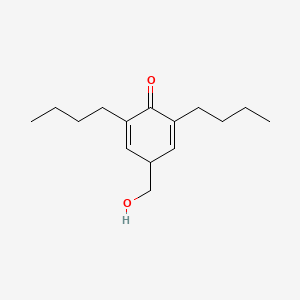
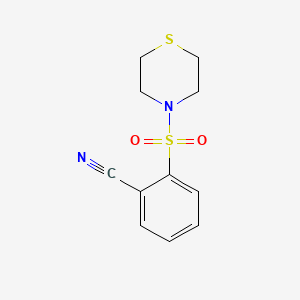
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
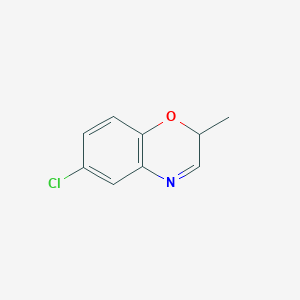
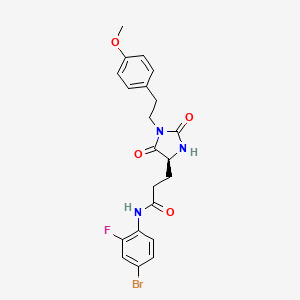
![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
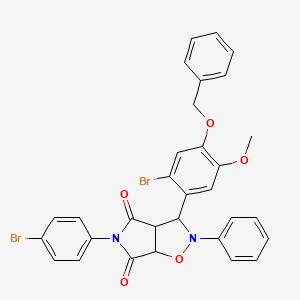
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
